

solubility of 3-Hydroxy-1,3-diphenylbutan-1-one in common solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-1,3-diphenylbutan-1-one

Cat. No.: B15489188

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Hydroxy-1,3-diphenylbutan-1-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Hydroxy-1,3-diphenylbutan-1-one**. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its predicted solubility based on its physicochemical properties. Furthermore, it details a standardized experimental protocol for accurately determining its solubility in various common laboratory solvents, offering a foundational framework for experimental investigation.

Introduction

3-Hydroxy-1,3-diphenylbutan-1-one is an organic compound with a molecular formula of $C_{16}H_{16}O_2$.^{[1][2][3]} Its structure, featuring a hydroxyl group and a ketone functional group alongside two phenyl rings, imparts a moderate polarity. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and ketone groups) capabilities suggests its potential for solubility in a range of solvents.^[1] An understanding of its solubility is critical for a variety of applications, including synthesis, purification, formulation, and analytical method development.

The principle of "like dissolves like" serves as a primary predictor of solubility.^[4] This principle suggests that polar compounds are more likely to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The calculated XLogP3 value of 2.6 for **3-Hydroxy-1,3-diphenylbutan-1-one** indicates a moderate level of lipophilicity, suggesting it will not be highly soluble in water but will exhibit solubility in organic solvents.^{[1][3]}

Physicochemical Properties

A summary of key physicochemical properties of **3-Hydroxy-1,3-diphenylbutan-1-one** is presented below. These properties are instrumental in predicting its solubility behavior.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ O ₂	[1] [2] [3]
Molecular Weight	240.30 g/mol	[3]
XLogP3	2.6	[1] [3]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Predicted Solubility in Common Solvents

Based on the physicochemical properties and the "like dissolves like" principle, the predicted qualitative solubility of **3-Hydroxy-1,3-diphenylbutan-1-one** in a range of common laboratory solvents is summarized in the table below. It is anticipated that the compound will be more soluble in polar aprotic and polar protic solvents that can engage in hydrogen bonding. Its solubility is expected to be limited in nonpolar solvents.

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Aprotic	Acetone	Soluble	The ketone group in acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of organic compounds. [5]	
Acetonitrile	Soluble	Acetonitrile is a polar aprotic solvent capable of dissolving moderately polar compounds.	
Tetrahydrofuran (THF)	Soluble	The ether oxygen in THF can act as a hydrogen bond acceptor.	
Polar Protic	Ethanol	Soluble	Ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
Methanol	Soluble	Similar to ethanol, methanol's ability to hydrogen bond will promote solubility.	
Water	Sparingly Soluble to Insoluble	The presence of two large nonpolar phenyl groups is likely to outweigh the polarity	

of the hydroxyl and ketone groups, limiting aqueous solubility.

Nonpolar

Toluene

Sparingly Soluble

The phenyl rings of the solute will have some affinity for the aromatic solvent.

Hexane

Insoluble

The significant difference in polarity between the compound and the nonpolar alkane solvent will likely result in very poor solubility.

Diethyl Ether

Sparingly Soluble

While it has some polar character, its overall nonpolar nature will limit the solubility of this moderately polar compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.^[4]

Objective

To determine the equilibrium solubility of **3-Hydroxy-1,3-diphenylbutan-1-one** in a selected solvent at a specified temperature.

Materials

- **3-Hydroxy-1,3-diphenylbutan-1-one** (solid)
- Selected solvents (analytical grade)
- Vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure

- Preparation: Add an excess amount of solid **3-Hydroxy-1,3-diphenylbutan-1-one** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
- Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of **3-Hydroxy-1,3-**

diphenylbutan-1-one.

- Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Data Analysis

The experiment should be performed in triplicate to ensure the reproducibility of the results. The final solubility should be reported as the mean \pm standard deviation.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for **3-Hydroxy-1,3-diphenylbutan-1-one** is not readily available in the literature, its molecular structure provides a solid basis for predicting its solubility behavior in common organic solvents. The compound is expected to be soluble in polar organic solvents and less soluble in nonpolar solvents. For precise and accurate measurements, a standardized experimental protocol, such as the shake-flask method detailed in this guide, is recommended. The provided workflow and protocol offer a robust framework for researchers to generate reliable solubility data, which is essential for the effective application of this compound in scientific and developmental endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Hydroxy-1,3-diphenylbutan-1-one | C16H16O2 | CID 12524520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. uspnf.com [uspnf.com]
- To cite this document: BenchChem. [solubility of 3-Hydroxy-1,3-diphenylbutan-1-one in common solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15489188#solubility-of-3-hydroxy-1-3-diphenylbutan-1-one-in-common-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com